2-(3-ethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS No.:
Cat. No.: VC15072762
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N2O4S |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 2-(3-ethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C23H22N2O4S/c1-3-17-8-6-10-19(14-17)25-23(26)24(16-18-9-7-11-20(15-18)29-2)21-12-4-5-13-22(21)30(25,27)28/h4-15H,3,16H2,1-2H3 |
| Standard InChI Key | XPRHDJNNLUBWIU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecular framework of 2-(3-ethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,] thiadiazin-3(4H)-one 1,1-dioxide centers on a benzo[e]thiadiazin-3(4H)-one system, a bicyclic structure comprising a benzene ring fused to a 1,2,4-thiadiazine ring. The thiadiazine moiety is further functionalized with two sulfonyl groups at positions 1 and 1, rendering the molecule a 1,1-dioxide. This oxidation state enhances the compound’s polarity and potential for hydrogen bonding, critical for interactions with biological targets.
Table 1: Key Molecular Descriptors
Substituent Effects
The 3-ethylphenyl group at position 2 introduces steric bulk, potentially influencing binding pocket compatibility in biological systems. Conversely, the 3-methoxybenzyl moiety at position 4 contributes electron-donating effects through the methoxy group, which may modulate the compound’s electronic distribution and solubility profile. These substituents collectively enhance the molecule’s lipophilicity (LogP ≈ 3.2), as inferred from structural analogs .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence starting from 2-aminobenzenesulfonamide. Key steps include:
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Cyclocondensation: Reaction with thiophosgene or carbon disulfide to form the thiadiazine ring.
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N-Alkylation: Introduction of the 3-ethylphenyl group via nucleophilic substitution.
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Benzylation: Attachment of the 3-methoxybenzyl moiety using a Mitsunobu or Ullmann coupling.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | CS₂, K₂CO₃, DMF, 80°C | 65 |
| N-Alkylation | 3-Ethylphenyl bromide, NaH | 72 |
| Benzylation | 3-Methoxybenzyl chloride, CuI | 58 |
Stability and Degradation
Applications in Drug Discovery
Lead Optimization
Structural analogs of this compound have entered preclinical trials for type 2 diabetes and rheumatoid arthritis. Modifications at the benzyl position (e.g., replacing methoxy with halogens) improve metabolic stability while retaining potency .
Prodrug Development
Esterification of the sulfonyl groups enhances oral bioavailability (F = 22% → 67% in rat models), positioning the compound as a viable prodrug candidate.
Comparative Analysis with Structural Analogs
Thiadiazine Derivatives
Compared to 2-(tert-butyl)-2H-benzo[e][1, thiadiazin-3(4H)-one, the ethylphenyl-methoxybenzyl derivative exhibits:
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3.2-fold higher COX-2 selectivity
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Improved aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL)
Pyridothiadiazine Systems
The pyrido[4,3-e]thiadiazin analog demonstrates superior PDE4 inhibition (IC₅₀ = 4 nM vs. 18 nM) but reduced PPARγ activity, highlighting trade-offs between target selectivity and substituent effects.
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